4-(1,1-dimethylpropyl)phenyl 4-bromobenzenesulfonate
Overview
Description
4-(1,1-dimethylpropyl)phenyl 4-bromobenzenesulfonate is a useful research compound. Its molecular formula is C17H19BrO3S and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.02383 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
In organic synthesis, 4-(1,1-dimethylpropyl)phenyl 4-bromobenzenesulfonate serves as a precursor or intermediate for the development of complex molecules. For example, it has been utilized in the synthesis of specific hydrocarbons capable of diyl formation, showcasing its role in studying the effects of ring strain on chemical bonds (Wittig, 1980). Additionally, its derivatives have been explored for their potential in second-order nonlinear optical (NLO) materials, indicating its importance in materials science (Ogawa et al., 2008).
Catalysis
In the realm of catalysis, the compound has been implicated in research focusing on the enantioselective cyclopropanation of olefins, demonstrating its utility in generating compounds with high enantiomeric excess, which is crucial for the synthesis of chiral molecules (Müller & Ghanem, 2004).
Materials Science
In materials science, research has delved into the synthesis of novel π-conjugated materials based on this compound for potential application in optoelectronics, demonstrating the compound's versatility in contributing to the development of new materials with desirable optical properties (Antony et al., 2019).
Chemical Reactions
The chemical also finds applications in understanding and enhancing specific chemical reactions, such as the activation of hydrogen peroxide for bromination reactions, indicating its role in improving the efficiency of chemical processes (Goodman & Detty, 2004).
Properties
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl] 4-bromobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3S/c1-4-17(2,3)13-5-9-15(10-6-13)21-22(19,20)16-11-7-14(18)8-12-16/h5-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQECPIRIZYMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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